molecular formula C11H6F7N3O5 B12005323 N-(2,2,3,3,4,4,4-heptafluorobutyl)-3,5-dinitrobenzamide

N-(2,2,3,3,4,4,4-heptafluorobutyl)-3,5-dinitrobenzamide

Cat. No.: B12005323
M. Wt: 393.17 g/mol
InChI Key: BRSZPPFUROSCNA-UHFFFAOYSA-N
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Description

N-(2,2,3,3,4,4,4-heptafluorobutyl)-3,5-dinitrobenzamide is a chemical compound with the following structural formula:

C7H5F7O2\text{C}_7\text{H}_5\text{F}_7\text{O}_2 C7​H5​F7​O2​

This compound belongs to the class of fluorinated organic molecules and contains both nitro and fluorine substituents. Its unique structure makes it interesting for various applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of N-(2,2,3,3,4,4,4-heptafluorobutyl)-3,5-dinitrobenzamide. One common method involves the reaction of 3,5-dinitrobenzoic acid with 2,2,3,3,4,4,4-heptafluorobutylamine. The reaction typically occurs under acidic conditions, resulting in the formation of the desired compound.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.

Chemical Reactions Analysis

Reactivity:: N-(2,2,3,3,4,4,4-heptafluorobutyl)-3,5-dinitrobenzamide can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituent groups can be replaced by other moieties.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.

Major Products:: The specific products depend on the reaction conditions. For example, reduction may yield an amine derivative, while oxidation could lead to a nitroso compound.

Scientific Research Applications

N-(2,2,3,3,4,4,4-heptafluorobutyl)-3,5-dinitrobenzamide finds applications in:

    Chemistry: As a building block for designing novel fluorinated compounds.

    Biology: Potential use in bioconjugation or labeling studies.

    Medicine: Investigated for drug development due to its unique properties.

    Industry: Used in specialty coatings, polymers, or materials.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-(2,2,3,3,4,4,4-heptafluorobutyl)-3,5-dinitrobenzamide is relatively unique, similar compounds include:

Properties

Molecular Formula

C11H6F7N3O5

Molecular Weight

393.17 g/mol

IUPAC Name

N-(2,2,3,3,4,4,4-heptafluorobutyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C11H6F7N3O5/c12-9(13,10(14,15)11(16,17)18)4-19-8(22)5-1-6(20(23)24)3-7(2-5)21(25)26/h1-3H,4H2,(H,19,22)

InChI Key

BRSZPPFUROSCNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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